![molecular formula C7H16N2O B8809950 2-Amino-N,3,3-trimethylbutanamide CAS No. 515140-27-9](/img/structure/B8809950.png)
2-Amino-N,3,3-trimethylbutanamide
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Overview
Description
2-Amino-N,3,3-Trimethylbutanamide is an organic compound belonging to the class of valine derivatives. It is characterized by its molecular formula C7H16N2O and a molecular weight of 144.21 g/mol
Preparation Methods
The synthesis of 2-Amino-N,3,3-Trimethylbutanamide typically involves the reaction of valine derivatives with specific reagents under controlled conditions. One common method includes the reaction of valine with an amine source in the presence of a coupling agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-N,3,3-Trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-Amino-N,3,3-trimethylbutanamide is utilized as a building block in the synthesis of more complex organic molecules. It participates in various chemical reactions:
- Oxidation : Can form oxo derivatives.
- Reduction : Converts the amide group to an amine.
- Substitution : Engages in nucleophilic substitution reactions.
Reaction Type | Example Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Oxo derivatives |
Reduction | Lithium aluminum hydride | Primary/secondary amines |
Substitution | Alkyl halides | Substituted amides |
Biology
The compound exhibits various biological activities:
- Enzyme Interactions : It serves as a substrate in enzymatic reactions, particularly those involving amino acid metabolism.
- Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter synthesis, potentially offering neuroprotective benefits.
Case Study: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
A study demonstrated that this compound effectively inhibits MMP-9 activity in vitro. This inhibition is significant for applications in wound healing and cancer metastasis management.
Pharmaceutical Development
Due to its structural properties, this compound is being investigated as a precursor for synthesizing various pharmaceutical agents targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity makes it a candidate for drug development.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and as a catalyst in specific chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-N,3,3-Trimethylbutanamide involves its interaction with specific molecular targets. It is known to interact with matrix metalloproteinase-9, an enzyme involved in the breakdown of extracellular matrix proteins . This interaction can influence various biological pathways, including those related to tissue remodeling and inflammation.
Comparison with Similar Compounds
2-Amino-N,3,3-Trimethylbutanamide can be compared with other valine derivatives, such as:
Valine: The parent compound, which lacks the additional amino and methyl groups.
N-Methylvaline: A derivative with a single methyl group substitution.
N,N-Dimethylvaline: A derivative with two methyl groups substituted at the amino position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Amino-N,3,3-trimethylbutanamide, also known as 2-amino-2-methyl-3-(methylamino)butyric acid or by its chemical identifiers such as DB01949, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : C7H16N2O
- Molecular Weight : 144.2147 g/mol
- Structure : The compound features an amide functional group with a branched chain containing three methyl groups, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, influencing various biochemical pathways. The compound's steric hindrance due to its bulky structure affects its binding efficiency and specificity towards these targets .
1. Enzyme Interactions
Research has demonstrated that this compound can influence enzyme mechanisms and protein-ligand interactions. It serves as a valuable probe in biochemical studies for understanding enzyme kinetics and inhibition patterns.
2. Pharmaceutical Development
The compound is being explored as a precursor in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. Its structural characteristics allow it to participate in complex organic syntheses.
3. Research Applications
Due to its unique properties, this compound is utilized in various scientific research applications:
- As an intermediate in organic synthesis.
- In the study of metabolic pathways.
- For the development of specialty chemicals.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of specific enzymes by this compound revealed that it could effectively reduce enzyme activity through competitive inhibition mechanisms. This was particularly noted in assays involving proteases where the compound showed a significant decrease in substrate turnover rates .
Case Study 2: Antiviral Activity
In a recent investigation into antiviral compounds, this compound exhibited promising results against certain viral strains. The study highlighted its potential role in modulating viral replication through interference with viral enzyme activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Enzyme Inhibition | Antiviral Activity | Other Activities |
---|---|---|---|
This compound | Yes | Yes | Protein-ligand interactions |
N,N-Dimethylglycine | Moderate | No | Limited enzyme interaction |
Beta-Alanine | No | Moderate | Muscle performance enhancement |
Properties
CAS No. |
515140-27-9 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10) |
InChI Key |
BPKJNEIOHOEWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N |
Origin of Product |
United States |
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